3,3'-Biplumbagin
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Overview
Description
Novel, active, and less toxic anti-tuberculosis (anti-TB) agent; High Quality Biochemicals for Research Uses
Scientific Research Applications
Potential in Treating Leishmaniasis
- Research Context: 3,3'-Biplumbagin has been studied for its effects on Leishmania infections. In a study, BALB/c mice infected with L. mexicana or L. venezuelensis were treated with various compounds including this compound. The bis-naphthoquinones, including this compound, were found to be less potent than the standard treatment Glucantime against these parasites, but still showed potential in delaying lesion development (Fournet et al., 1992).
Isolated from Various Plant Sources
- Research Context: The compound has been isolated from the leaves and rhizomes of Aristea ecklonii, a plant species where its presence was previously unknown. This discovery broadens the understanding of the natural occurrence of this compound (Kumar et al., 1985).
Development of Synthetic Methods
- Research Context: Efforts have been made to develop synthetic methods for this compound. For example, a method for the biomimetic synthesis of this compound from Plumbago zeylanica using aryl–aryl coupling reaction was developed. Such synthetic approaches are significant for facilitating further research and potential applications of this compound (Okamoto et al., 2001).
Ichthyotoxic and Germination Inhibitory Activities
- Research Context: Naphthoquinones, including this compound, have been evaluated for ichthyotoxic and germination inhibitory activities. These properties are important in understanding the ecological roles and potential agricultural applications of these compounds (Higa et al., 2002).
Properties
CAS No. |
34341-27-0 |
---|---|
Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-hydroxy-3-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-15(21(27)17-11(19(9)25)5-3-7-13(17)23)16-10(2)20(26)12-6-4-8-14(24)18(12)22(16)28/h3-8,23-24H,1-2H3 |
InChI Key |
WZPJBVWIDHOZAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
34341-27-0 | |
Synonyms |
5-Hydroxy-3-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione; 8,8'-Dihydroxy-3,3'-dimethyl-(2,2'-Binaphthalene)-1,1',4,4'-tetrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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